3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid
CAS No.: 1095016-65-1
Cat. No.: VC21380495
Molecular Formula: C18H17N3O7S
Molecular Weight: 419.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095016-65-1 |
|---|---|
| Molecular Formula | C18H17N3O7S |
| Molecular Weight | 419.4g/mol |
| IUPAC Name | 3-(1H-indol-3-yl)-2-[(4-methoxy-3-nitrophenyl)sulfonylamino]propanoic acid |
| Standard InChI | InChI=1S/C18H17N3O7S/c1-28-17-7-6-12(9-16(17)21(24)25)29(26,27)20-15(18(22)23)8-11-10-19-14-5-3-2-4-13(11)14/h2-7,9-10,15,19-20H,8H2,1H3,(H,22,23) |
| Standard InChI Key | UHSDHJXMDMOPSP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[N+](=O)[O-] |
Introduction
Synthesis and Preparation
The synthesis of such a compound would typically involve multiple steps, including the formation of the indole ring, introduction of the sulfonamide group, and attachment of the nitro-substituted phenyl ring. Common methods might involve using indole-3-carboxaldehyde as a starting material and employing reactions like the Buchwald-Hartwig amination or similar cross-coupling reactions to introduce the sulfonamide moiety.
Biological Activity and Potential Applications
Compounds with similar structures, such as sulfonamides and indole derivatives, have shown potential in various biological applications:
-
Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of folic acid synthesis in bacteria .
-
Enzyme Inhibition: Indole derivatives have been explored as inhibitors for various enzymes, including those involved in inflammation and cancer pathways .
Research Findings and Data
While specific research findings on 3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid are scarce, related compounds provide insights into potential biological activities:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Sulfonamides | Antibacterial | |
| Indole Derivatives | Enzyme Inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume